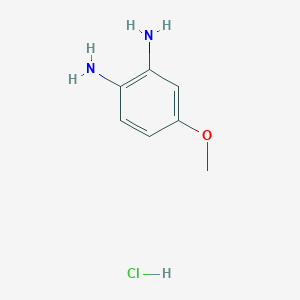

4-Methoxybenzene-1,2-diamine hydrochloride

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxybenzene-1,2-diamine hydrochloride typically involves the reduction of 4-nitroanisole followed by diazotization and subsequent reduction . The reaction conditions often include the use of reducing agents such as iron powder or tin(II) chloride in the presence of hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reduction processes using catalytic hydrogenation. This method ensures high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

4-Methoxybenzene-1,2-diamine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoxalines.

Reduction: It can be reduced to form 4-methoxybenzene-1,2-diol.

Substitution: It can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions typically involve reagents like halogens and alkylating agents.

Major Products Formed

Oxidation: Quinoxalines.

Reduction: 4-Methoxybenzene-1,2-diol.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Synthesis of Organic Compounds

1.1. Photochemical Reactions

Recent studies have highlighted the utility of 4-methoxybenzene-1,2-diamine hydrochloride in photochemical reactions. For instance, it can be synthesized from 4-methoxyazobenzenes through solvent-controllable photoreactions. Under specific conditions (e.g., using DMF and hydrochloric acid), this compound can yield N-arylbenzene-1,2-diamines and benzimidazoles . The photoreaction mechanism involves a series of steps including protonation and photoredox reactions leading to the formation of hydrazobenzene intermediates, which subsequently rearrange to produce the desired diamines .

Table 1: Photochemical Synthesis Conditions

| Solvent | Acid Concentration | Major Product | Reaction Time |

|---|---|---|---|

| DMF | 0.5 M | N-arylbenzene-1,2-diamines | 2.5 hours |

| Acetal | 0.16 M | 1-aryl-6-methoxy-2-methyl-benzimidazole | 40 minutes |

1.2. Redox Reactions

This compound serves as a reagent in redox reactions, particularly in biochemical research. It can act as a reducing agent due to its amine functionalities, facilitating various transformations in organic synthesis .

Pharmaceutical Applications

2.1. Intermediate in Drug Synthesis

This compound is recognized as an important intermediate in the synthesis of pharmaceutical agents, particularly quinoxalines and other nitrogen-containing heterocycles . Quinoxalines are known for their biological activities, including antimicrobial and anticancer properties.

Case Study: Quinoxaline Derivatives

A study demonstrated that derivatives of quinoxaline synthesized using this compound exhibited significant antibacterial activity against various strains of bacteria. The structure-activity relationship (SAR) analysis indicated that modifications on the quinoxaline scaffold could enhance efficacy .

Material Science Applications

3.1. Polymer Chemistry

In material science, this compound is utilized in the synthesis of polyfunctional polymers. Its amine groups can participate in polymerization processes, leading to materials with tailored properties for specific applications such as coatings and adhesives .

Analytical Chemistry

4.1. Chromatographic Techniques

The compound is also employed in analytical chemistry for the development of chromatographic methods to separate and analyze complex mixtures. Its unique chemical properties allow it to interact with various analytes effectively .

Mecanismo De Acción

The mechanism of action of 4-Methoxybenzene-1,2-diamine hydrochloride involves its ability to act as an intramolecular hydrogen acceptor. This property allows it to participate in various acid-catalyzed reactions, forming intermediates such as 4-methoxybenzene-1,2-diol . The molecular targets and pathways involved in these reactions are primarily related to its role as a chemical intermediate .

Comparación Con Compuestos Similares

Similar Compounds

4-Methoxy-o-phenylenediamine: Similar in structure but without the hydrochloride component.

4-Methoxy-1,2-diaminobenzene: Another closely related compound.

2-Amino-4-methoxyaniline: Shares similar functional groups.

Uniqueness

4-Methoxybenzene-1,2-diamine hydrochloride is unique due to its specific reactivity and stability in various chemical reactions. Its ability to form stable intermediates makes it valuable in synthetic chemistry and industrial applications .

Actividad Biológica

4-Methoxybenzene-1,2-diamine hydrochloride, also known as 4-Methoxy-o-phenylenediamine hydrochloride, is an organic compound with notable applications in both chemistry and biology. This article explores its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Overview of the Compound

- Chemical Structure : The compound features a methoxy group attached to a benzene ring with two amine groups positioned ortho to each other. Its molecular formula is CHClNO.

- CAS Number : 106658-14-4.

This compound acts primarily as an intramolecular hydrogen acceptor , facilitating various biochemical reactions. It participates in acid-catalyzed reactions with glyoxal, leading to the formation of 4-methoxybenzene-1,2-diol. This reaction pathway is significant in synthesizing quinoxalines and other complex organic molecules.

Pharmacokinetics

- Solubility : The compound is soluble in water, alcohols, and ketone solvents, which influences its bioavailability and interaction with biological systems.

- Stability : It remains stable at room temperature, making it suitable for laboratory applications without extensive storage requirements.

Enzyme Interactions

Research indicates that this compound is utilized in studies focused on enzyme mechanisms and protein interactions. Its ability to form stable complexes with various biomolecules aids in understanding enzymatic processes and the development of inhibitors.

Antimicrobial Activity

While specific data on antimicrobial efficacy is limited, compounds structurally related to 4-Methoxybenzene-1,2-diamine have shown activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus. For instance, derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 4–8 μg/mL against resistant strains .

Case Study 1: Synthesis and Biological Evaluation

A study published by the Royal Society of Chemistry highlighted the synthesis of various derivatives from this compound. These derivatives were evaluated for their biological activity against cancer cell lines. The findings revealed that certain derivatives displayed significant cytotoxicity against MDA-MB-231 (triple-negative breast cancer) cells while exhibiting lower toxicity towards normal cells .

Case Study 2: Toxicological Assessment

A comprehensive assessment indicated that this compound may present mutagenic properties under specific conditions. In vitro studies demonstrated its potential to induce DNA damage in human fibroblasts and rat hepatocytes. The compound was classified as a possible mutagenic substance based on its interaction with cellular DNA repair mechanisms .

| Property | Description |

|---|---|

| Molecular Weight | 174.64 g/mol |

| Boiling Point | Not specified |

| Melting Point | Not specified |

| Solubility | Soluble in water, alcohols, and ketones |

| Stability | Stable at room temperature |

Propiedades

IUPAC Name |

4-methoxybenzene-1,2-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.ClH/c1-10-5-2-3-6(8)7(9)4-5;/h2-4H,8-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDVLWGZLJFQYGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59548-39-9 | |

| Record name | 1,2-Benzenediamine, 4-methoxy-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59548-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC62971 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62971 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.